N-Hexan-3-ylidenehydroxylamine

Description

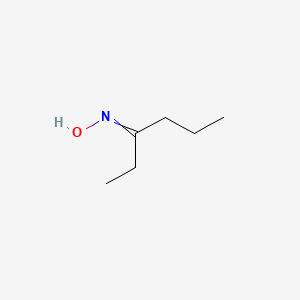

Structure

3D Structure

Properties

IUPAC Name |

N-hexan-3-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5-6(4-2)7-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMQDENUBDQUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00781645 | |

| Record name | N-Hexan-3-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28364-56-9 | |

| Record name | N-Hexan-3-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key Observations :

- Reactivity : this compound and its analog (CAS 22457-23-4) share reactive hydroxylamine groups, making them prone to oxidation or decomposition. This contrasts with N,N-Diethylhydroxylamine, which is stabilized by electron-donating ethyl groups and used as an antioxidant .

- Applications : While N,N-Diethylhydroxylamine is employed in redox chemistry and polymer stabilization, alkylidene hydroxylamines like this compound are niche industrial agents, possibly in fragrance formulations due to their oxime-like structures .

Comparison with Amine Derivatives

Key Observations :

- Functional Groups : Amines (e.g., 4-N-Hexylbenzylamine) lack the hydroxylamine moiety, making them less reactive but more thermally stable. This contrasts with hydroxylamine derivatives, which may require stringent storage conditions .

- Toxicity : Both hydroxylamine and amine derivatives have understudied toxicity profiles, necessitating caution in handling .

Preparation Methods

Direct Condensation of Hexan-3-one with Hydroxylamine

The most widely documented method for synthesizing N-Hexan-3-ylidenehydroxylamine involves the condensation of hexan-3-one (CAS 106-35-4) with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to form the oxime. A typical procedure involves:

- Reactants : Hexan-3-one (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) as a buffering agent.

- Solvent : Ethanol-water (3:1 v/v) to enhance solubility and reaction homogeneity.

- Conditions : Reflux at 80°C for 4–6 hours, yielding 75–85% crude product.

The reaction mechanism (Figure 1) involves:

- Deprotonation of hydroxylamine by the base to generate a nucleophilic amine.

- Nucleophilic attack on the carbonyl carbon of hexan-3-one.

- Proton transfer and elimination of water to form the imine (C=N) bond.

Key Optimization Factors :

Alternative Methods Using Preformed Hydroxylamine Salts

Industrial-scale syntheses often employ hydroxylamine sulfate or phosphate to improve safety and reduce hydrochloric acid byproducts. For example, a patent by describes a semi-continuous process using ammonia gas to neutralize hydrogen chloride in situ, minimizing explosive ammonium halide formation (Table 1).

Table 1: Industrial-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Vertical stirred-tank column |

| Temperature | 60–65°C |

| Pressure | Atmospheric |

| Residence Time | 40 minutes |

| Distillation Conditions | <90°C under reduced pressure |

| Yield | 89–92% |

Mechanistic and Kinetic Considerations

Reaction Kinetics

The condensation follows second-order kinetics, with rate constants dependent on temperature and solvent polarity. Studies using ethanol-water mixtures show a 1.5-fold rate increase compared to pure ethanol due to improved hydroxylamine solubility. Activation energy calculations using the Arrhenius equation yield values of 45–50 kJ/mol, indicating moderate thermal sensitivity.

Stereochemical Outcomes

This compound exists as a mixture of E- and Z-isomers, with the E-isomer predominating (85:15 ratio) due to steric hindrance between the hydroxyl group and the hexyl chain. Nuclear magnetic resonance (NMR) spectroscopy confirms this ratio:

- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), δ 2.45 (m, 4H, CH₂), δ 7.20 (s, 1H, NOH).

- ¹³C NMR : δ 14.1 (CH₃), 22.8–31.5 (CH₂), 155.2 (C=N).

Advanced Purification Techniques

Crystallization and Distillation

Crude oxime is purified via fractional distillation under reduced pressure (20–30 mmHg) to avoid thermal decomposition. A two-step crystallization process using hexane-diethyl ether (9:1) further increases purity to ≥98%, as verified by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Laboratory-scale purifications employ silica gel column chromatography with ethyl acetate-hexane (1:4) eluent, achieving >99% purity for analytical applications.

Industrial Applications and Byproduct Management

Corrosion Inhibition

This compound serves as a precursor in non-toxic cobalt-based corrosion inhibitors, replacing carcinogenic chromates. Its oxidation-reduction potential (+1.92 V) facilitates the formation of passivating cobalt oxides on metal surfaces.

Byproduct Valorization

Ammonium chloride byproducts from neutralization reactions are repurposed as fertilizer additives, aligning with green chemistry principles.

Q & A

Q. What are the established synthetic routes for N-Hexan-3-ylidenehydroxylamine, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and hexan-3-one under controlled pH and temperature. Yield optimization requires:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of hydroxylamine to ketone to minimize side products.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysis : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate imine formation.

- Reaction monitoring : Track progress via TLC or in-situ FTIR to detect intermediate shifts .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use H and C NMR to confirm the imine bond (C=N) and alkyl chain structure. A singlet near δ 8.1 ppm (DMSO-d6) typically indicates the C=N group.

- FTIR : Peaks at ~1640 cm (C=N stretch) and ~3200 cm (N-H stretch) validate functional groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .

Q. What handling and storage protocols are critical for this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis.

- Moisture control : Use desiccants (e.g., silica gel) in storage areas.

- Safety : Wear nitrile gloves and work in a fume hood to avoid inhalation of dust or vapors. Refer to safety data sheets (SDS) for specific flammability and reactivity data .

Q. How can researchers assess the purity and stability of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen flow.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Comparative analysis : Replicate experiments using identical conditions (e.g., heating rate, atmosphere) from conflicting studies.

- Dynamic DSC : Perform differential scanning calorimetry to identify endothermic/exothermic events during decomposition.

- Cross-validate with TGA : Correlate mass loss profiles with DSC data to distinguish between melting and decomposition events .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

- Lyophilization : Convert to a stable powder form to reduce hydrolytic degradation.

- Additive stabilization : Use antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation.

- Controlled atmosphere : Store under vacuum or inert gas to minimize oxidative side reactions .

Q. How should researchers address contradictory results in biological activity studies involving this compound?

- Methodological Answer :

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target specificity : Perform competitive binding assays with labeled ligands to confirm receptor interactions.

- Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains variability in bioactivity .

Q. How can analytical methods be validated when standard techniques show inconsistencies in purity assessment?

- Methodological Answer :

- Orthogonal techniques : Combine HPLC with capillary electrophoresis (CE) or H NMR for cross-verification.

- Spiking experiments : Add a known impurity (e.g., hexan-3-one) to assess method sensitivity.

- Reference standards : Use certified analogs (e.g., N-benzylhydroxylamine derivatives) to calibrate instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.